3-Methyl-3-butene-1-thiol
Description
General Overview of Organosulfur Chemistry and Aliphatic Thiols
Organosulfur chemistry, a significant branch of organic chemistry, investigates the properties, synthesis, and reactions of organic compounds containing sulfur. wikipedia.orgjmaterenvironsci.com These compounds are integral to various fields, including biochemistry, medicine, and industry. jmaterenvironsci.com Sulfur, being in the same chalcogen group as oxygen, means organosulfur compounds share some similarities with their carbon-oxygen counterparts. wikipedia.org However, the distinct properties of sulfur, such as its larger atomic size and lower electronegativity compared to oxygen, lead to unique chemical behaviors. wikipedia.org
Aliphatic thiols, characterized by a sulfhydryl (-SH) group attached to a non-aromatic carbon chain, are a fundamental class of organosulfur compounds. wikipedia.orgnih.gov Key characteristics of aliphatic thiols include their notable acidity and nucleophilicity, which are greater than those of alcohols. wikipedia.org The sulfur-hydrogen bond in thiols is less polarized than the oxygen-hydrogen bond in alcohols, resulting in weaker hydrogen bonding. wikipedia.org Alkylation of thiols is a common method for synthesizing thioethers (sulfides), which are important intermediates in organic synthesis. jmaterenvironsci.com
Structural Features and Chemical Classifications of Prenylthiols
3-Methyl-3-butene-1-thiol belongs to the subclass of prenylthiols. The defining structural feature of a prenylthiol is the presence of a prenyl group (3-methyl-2-buten-1-yl) or an isoprenyl isomer attached to a thiol group. In the case of this compound, the structure consists of a four-carbon butene chain with a methyl group at the third carbon and a thiol group at the first carbon. Its molecular formula is C5H10S. ncats.io
Prenylthiols are a part of the broader category of aliphatic thiols and can be further classified based on the arrangement of the double bond and the thiol group. The presence of both a double bond and a thiol group allows for a variety of chemical reactions, making them versatile building blocks in organic synthesis.
Historical and Contemporary Significance of Sulfur-Containing Compounds in Chemical Research
The study of organosulfur compounds has a rich history and continues to be of great importance in modern chemical research. Historically, these compounds were often associated with strong, unpleasant odors. wikipedia.org However, their essential roles in various chemical and biological processes have long been recognized. For instance, disulfides (R-S-S-R) are crucial for the structure and stability of proteins and for the crosslinking of polymers like rubber. wikipedia.org
In contemporary research, organosulfur compounds are indispensable. They are widely used in medicinal chemistry for the development of pharmaceuticals to treat a range of diseases. jmaterenvironsci.com Furthermore, they serve as key intermediates and reagents in the synthesis of natural products, antibiotics, and other medicinally active compounds. jmaterenvironsci.comresearchgate.net The development of new, efficient, and environmentally friendly methods for synthesizing organosulfur compounds, such as through electrochemical processes, is an active area of investigation. cardiff.ac.uk
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
Current research on this compound appears to be focused on its identification in natural products and its application as a flavoring agent. google.compharmainfo.inresearchgate.netgoogle.comgoogle.com For instance, it has been identified as a volatile component in the leaves of Terminalia catappa and in the marking fluid of the fishing cat (Prionailurus viverrinus). pharmainfo.inresearchgate.net In the food and fragrance industry, it is recognized for its potential to impart or enhance certain flavors and aromas. google.comgoogle.comgoogle.com
A significant knowledge gap appears to be the lack of extensive research into the fundamental chemical reactivity and synthetic applications of this compound beyond its role as a flavor component. While general reactions of aliphatic thiols are well-documented, specific studies detailing the unique reactivity conferred by the combination of the thiol group and the terminal double bond in this particular molecule are not widely available in the provided search results. Furthermore, detailed physical property data, such as boiling point and density, are not consistently reported. chemsynthesis.com There is an opportunity for further research to explore its potential as a precursor in the synthesis of more complex organosulfur compounds and to fully characterize its physical and chemical properties.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| Molecular Formula | C5H10S ncats.io |
| Molecular Weight | 102.198 g/mol ncats.io |
| Systematic Name | 3-methylbut-3-ene-1-thiol jst.go.jp |
| Common Name | This compound jst.go.jp |
| Stereochemistry | Achiral ncats.io |
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-ene-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYJOJQOKKIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58156-49-3 | |
| Record name | 3-Methyl-3-butene-1-thiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4FEU3962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 Butene 1 Thiol
Reactions Involving the Sulfhydryl (-SH) Functional Group
The sulfhydryl group is the site of numerous reactions, including nucleophilic additions, oxidation, and radical processes. The relatively weak sulfur-hydrogen bond is central to much of its reactivity.
Thiol-Ene Reactions and Nucleophilic Additions to Alkenes
One of the most significant reactions involving the sulfhydryl group is the thiol-ene reaction, which describes the addition of a thiol across a carbon-carbon double bond to form a thioether. wikipedia.org This process is recognized as a form of "click chemistry" due to its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgalfa-chemistry.com The reaction can proceed through two primary mechanisms: a free-radical addition and a base- or nucleophile-catalyzed Michael addition. wikipedia.orgalfa-chemistry.com
The nucleophilic Michael addition pathway occurs when 3-methyl-3-butene-1-thiol reacts with an electron-deficient alkene (a Michael acceptor). nsf.gov In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. alfa-chemistry.comnsf.gov This anion then attacks the β-carbon of the activated alkene in a conjugate addition, forming a carbon-centered anion (enolate) which is subsequently protonated to yield the final thioether product. alfa-chemistry.com
Table 1: Mechanisms of Thiol-Ene Reactions
| Mechanism | Initiator/Catalyst | Key Intermediate(s) | Regioselectivity |
|---|---|---|---|
| Free-Radical Addition | UV light, heat, radical initiators (e.g., AIBN) | Thiyl radical, Carbon-centered radical | Anti-Markovnikov |
| Michael Addition | Base or Nucleophile | Thiolate anion, Enolate | Conjugate Addition |
Oxidation Pathways Leading to Disulfides and Higher Oxidation States
The sulfhydryl group of this compound is susceptible to oxidation. nih.gov The most common oxidation product is the corresponding disulfide, bis(3-methyl-3-butenyl) disulfide. This transformation involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms, forming a sulfur-sulfur bond. youtube.com
This oxidation can be accomplished using mild oxidizing agents or can occur in the presence of ambient oxygen. mdpi.com The process can proceed through different pathways, including one- and two-electron redox mechanisms. nih.gov In a one-electron oxidation, a thiyl radical is formed as an intermediate. Two of these thiyl radicals can then recombine to form the stable disulfide bond. nih.gov This dimerization of thiyl radicals is a common termination step in radical chain reactions. mdpi.com
Thiol-disulfide exchange is another important pathway where a thiol or its conjugate base (thiolate) reacts with a disulfide bond. mdpi.commdpi.com This substitution reaction is crucial in many biological processes for the formation and rearrangement of disulfide bonds in proteins. nih.govmdpi.com While the sulfhydryl group can be oxidized to higher oxidation states such as sulfenic, sulfinic, and sulfonic acids, the formation of the disulfide is the most typical outcome under mild oxidative conditions.
Radical Reactions Involving Thiyl Radicals
The formation of the 3-methyl-3-buten-1-thiyl radical is a key step in many reactions involving the sulfhydryl group. Thiyl radicals are readily generated because the S-H bond in alkanethiols is relatively weak, with a bond dissociation energy (BDE) of approximately 87 kcal/mol. mdpi.comprinceton.edu
Table 2: Common Methods for Generating Thiyl Radicals
| Method | Description |
|---|---|
| Hydrogen Abstraction | A radical initiator (e.g., from AIBN) or an existing radical (e.g., hydroxyl radical) abstracts the hydrogen atom from the -SH group. mdpi.comwikipedia.org |
| Photolysis | Direct homolytic cleavage of the S-H bond using UV irradiation. mdpi.com |
| One-Electron Oxidation | A single-electron oxidant, such as Mn(III), removes an electron from the thiol. mdpi.com |
Quantum chemical calculations on the related isomer, 3-methyl-2-butene-1-thiol (B196119), show that hydrogen abstraction from the -SH group by the hydroxyl radical (•OH) is the most energetically favorable pathway compared to abstraction from carbon atoms or addition across the double bond. acs.org This highlights the high propensity of the sulfhydryl group to engage in radical chemistry. Once formed, the 3-methyl-3-buten-1-thiyl radical is a versatile intermediate. As previously mentioned, its primary fates include dimerization to form a disulfide or addition to an unsaturated bond in a thiol-ene reaction. wikipedia.orgwikipedia.org
Reactions of the Unsaturated Butene Moiety
The terminal double bond in this compound behaves as a typical alkene, readily undergoing reactions that involve the π-electrons, such as electrophilic additions and cycloadditions.
Electrophilic Addition Reactions Across the Double Bond
The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles. In reactions with hydrogen halides (H-X), the initial step is the protonation of the double bond to form a carbocation intermediate. libretexts.orgmsu.edu According to Markovnikov's rule, the proton adds to the terminal carbon (C4), generating a more substituted and thus more stable secondary carbocation at C3. msu.edu
However, this secondary carbocation is prone to rearrangement. A rapid 1,2-hydride shift from the adjacent tertiary carbon (C3) to the positively charged C2 would result in a more stable tertiary carbocation. libretexts.org This rearranged carbocation is then attacked by the halide nucleophile. Consequently, the reaction of this compound with an acid like HCl is expected to yield a mixture of the "expected" Markovnikov product and a significant amount of the rearranged product. libretexts.org
Reaction Scheme: Electrophilic Addition and Rearrangement
Initial Protonation: The double bond attacks H-Cl, forming a secondary carbocation. (CH₃)₂C(CH₂SH)CH=CH₂ + HCl → (CH₃)₂C(CH₂SH)C⁺H-CH₃ + Cl⁻
1,2-Hydride Shift: A hydrogen atom with its electrons moves from C3 to C2, forming a more stable tertiary carbocation. (CH₃)₂C(CH₂SH)C⁺H-CH₃ → (CH₃)₂C⁺-CH(CH₂SH)CH₃
Nucleophilic Attack: The chloride ion attacks the carbocations.
Unrearranged Product: (CH₃)₂C(CH₂SH)CHCl-CH₃
Rearranged Product: (CH₃)₂CCl-CH(CH₂SH)CH₃
This propensity for carbocation rearrangement is a hallmark of electrophilic additions to alkenes with this substitution pattern. libretexts.orgmsu.edu
Cycloaddition Chemistry and Other Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduadichemistry.com The double bond of this compound can participate as the 2π-electron component in several types of cycloaddition reactions. meta-synthesis.com
In a [4+2] cycloaddition , also known as the Diels-Alder reaction, the butene moiety can act as the dienophile, reacting with a conjugated 4π-electron system (a diene) like 1,3-butadiene (B125203) to form a six-membered ring. meta-synthesis.com
Another important cycloaddition is ozonolysis , a [3+2] cycloaddition. Ozone (O₃) adds across the double bond to form an unstable primary ozonide (a molozonide or 1,2,3-trioxolane). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane), which can then be cleaved under reductive or oxidative workup to yield carbonyl compounds.
Other classes of pericyclic reactions, such as electrocyclic reactions and most sigmatropic rearrangements, typically require conjugated π-systems and are therefore less characteristic of the isolated double bond in this compound. meta-synthesis.com
Isomerization and Rearrangement Pathways of this compound
This acid-catalyzed or metal-catalyzed isomerization of allylic alcohols is a common industrial process. researchgate.netmdpi.com For instance, the isomerization of isoprenol to prenol can be achieved using catalysts such as palladium. researchgate.net It is plausible that this compound could undergo a similar double-bond migration under acidic or metal-catalyzed conditions to form its more stable isomer, 3-methyl-2-butene-1-thiol. This putative rearrangement would be driven by the formation of the more substituted, and thus more stable, internal alkene.
Potential isomerization pathway:
Reactant : this compound
Potential Product : 3-Methyl-2-butene-1-thiol
Driving Force : Formation of a more thermodynamically stable trisubstituted double bond from a disubstituted double bond.
Without specific studies, this pathway remains a scientifically reasonable but unconfirmed hypothesis.
Kinetic and Thermodynamic Studies of this compound Reactions
There is a lack of specific kinetic and thermodynamic data, such as rate constants, activation energies, or reaction enthalpies, for the isomerization or other reactions of this compound in the scientific literature.
In contrast, detailed theoretical studies have been conducted on the gas-phase oxidation of its isomer, 3-methyl-2-butene-1-thiol, by hydroxyl (•OH) radicals. acs.orgnih.gov These studies provide comprehensive data on reaction pathways, barrier heights, and rate coefficients for that specific molecule. For example, the global rate coefficient for the oxidation of 3-methyl-2-butene-1-thiol by •OH radicals has been estimated to be 6.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. acs.org The calculated enthalpies and Gibbs free energies for various reaction steps in the oxidation of this isomer indicate that addition pathways of the •OH radical are more favorable than hydrogen abstraction pathways. acs.org
While this data for the isomer is extensive, it cannot be directly extrapolated to this compound. The position of the double bond significantly influences the molecule's electronic structure and steric environment, which in turn would lead to different kinetic and thermodynamic parameters for its reactions. To obtain reliable data for this compound, specific experimental measurements or computational studies on this compound would be necessary.
Advanced Analytical and Spectroscopic Characterization of 3 Methyl 3 Butene 1 Thiol
Chromatographic Separation Techniques for Complex Mixtures
Gas chromatography is the most suitable technique for analyzing volatile and semi-volatile compounds and is therefore the primary choice for characterizing 3-Methyl-3-butene-1-thiol. mdpi.com Coupling GC with a mass spectrometer (MS) provides both high-resolution separation and definitive identification based on mass-to-charge ratio.
The analysis of trace-level thiols often necessitates a pre-concentration step to enhance sensitivity. researchgate.net Techniques such as headspace solid-phase microextraction (HS-SPME) are commonly employed, where a coated fiber adsorbs volatile analytes from the sample's headspace before thermal desorption into the GC injector. encyclopedia.pub
While specific GC-MS parameters for this compound are not extensively documented, methodologies for its structural isomer, 3-methyl-2-butene-1-thiol (B196119), and other volatile thiols provide a clear framework. asbcnet.orgnih.gov Separation is typically achieved on capillary columns of varying polarity. A non-polar column (e.g., DB-5) and a polar column (e.g., containing polyethylene (B3416737) glycol) are often used to obtain retention indices that, along with the mass spectrum, confirm the compound's identity. nih.gov Detection can be accomplished with various detectors, though MS is preferred for its specificity. Other options include the sulfur-specific sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD). researchgate.netasbcnet.org
Table 1: Illustrative GC-MS Parameters for Volatile Thiol Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Pre-concentration | HS-SPME | Isolates and concentrates volatile analytes from the sample matrix. |
| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace analysis. |
| Injector Temp. | 250 °C | Facilitates rapid volatilization of the analyte. |
| Column | DB-5 (30 m x 0.25 mm x 0.5 µm) | A common non-polar column for general-purpose separation. |
| Oven Program | 40°C (2 min), ramp 5°C/min to 220°C | Provides separation of compounds based on boiling point and column interaction. |
| Detector | Mass Spectrometer (MS) | Provides mass fragmentation patterns for structural elucidation and identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Scan Range | m/z 35-250 | Covers the expected mass range for the target analyte and its fragments. |
This table represents typical conditions and would require optimization for the specific analysis of this compound.
The electron ionization mass spectrum for a C5H10S thiol like this compound would be expected to show a molecular ion peak (M+) at m/z 102. Key fragmentation would likely involve the loss of the thiol group (-SH) and cleavage adjacent to the double bond and sulfur atom, providing structural clues.
Direct analysis of highly volatile and non-polar thiols by High-Performance Liquid Chromatography (HPLC) is less common than GC. However, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) becomes a powerful tool following a derivatization step. acs.orgacs.org This approach is particularly useful for improving the ionization efficiency and chromatographic retention of thiols.
For instance, a general method for analyzing various thiols in wine involves derivatization with 4,4′-dithiodipyridine (DTDP). acs.org The resulting stable derivatives are more amenable to reverse-phase HPLC separation and exhibit enhanced response with electrospray ionization in positive ion mode (ESI+). acs.orgacs.org The separation is typically performed on a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid) to ensure proper ionization. acs.org This strategy allows for the sensitive quantification of thiols at nanogram-per-liter levels. acs.org
Derivatization Strategies for Enhanced Detection and Quantification
Derivatization is a critical step in the analysis of many thiols, including this compound, for several reasons: it improves chromatographic behavior, increases volatility for GC analysis, enhances detector response, and protects the highly reactive thiol group from oxidation during sample preparation. nih.govmdpi.com
For GC-MS analysis , common derivatization agents include pentafluorobenzyl bromide (PFBBr) and ethyl propiolate. nih.govencyclopedia.pub
PFBBr reacts with the thiol to form a stable thioether. The resulting derivative is highly electronegative, making it extremely sensitive to detection by an electron capture detector (ECD) or by MS. nih.gov
Ethyl propiolate undergoes a Michael addition reaction with the thiol at an alkaline pH, adding the thiol across the triple bond. This method is considered a "greener" alternative and produces derivatives suitable for GC-MS analysis. unimi.itencyclopedia.pub
For HPLC-MS/MS analysis , the goal is to introduce a group that readily ionizes.
4,4′-dithiodipyridine (DTDP) reacts with thiols via thiol-disulfide exchange to form a derivative that is easily protonated and detected by ESI-MS in positive mode. This reaction is rapid and effective at the typical pH of matrices like wine. acs.orgacs.org
Table 2: Common Derivatization Reagents for Thiol Analysis
| Reagent | Target Technique | Reaction Mechanism | Advantage |
|---|---|---|---|
| Pentafluorobenzyl bromide (PFBBr) | GC-MS, GC-ECD | Nucleophilic substitution | High sensitivity, stable derivative. nih.gov |
| Ethyl propiolate (ETP) | GC-MS | Michael addition | "Greener" reagent, suitable for in-situ derivatization. encyclopedia.pub |
| 4,4′-dithiodipyridine (DTDP) | HPLC-MS/MS | Thiol-disulfide exchange | Rapid reaction at acidic pH, enhances ESI+ response. acs.orgacs.org |
Advanced Spectroscopic Methods for Structural Analysis (Focus on methodological application)
Spectroscopic methods are indispensable for the unambiguous structural confirmation of a molecule. For this compound, NMR provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopy identify the specific functional groups present.
¹H NMR: The proton NMR spectrum is expected to show five distinct signals. The vinylic protons (=CH₂) would appear furthest downfield, followed by the methylene (B1212753) group adjacent to the sulfur (-CH₂S-). The thiol proton (-SH) typically appears as a broad singlet with a variable chemical shift. The methyl group (-CH₃) and the other methylene group (-CH₂-) would appear in the upfield aliphatic region.
¹³C NMR: The carbon NMR spectrum is predicted to have five signals, corresponding to each unique carbon atom in the molecule. The two sp² hybridized carbons of the double bond would have the largest chemical shifts, while the sp³ carbons would appear at higher field.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| =CH₂ | ~4.8 - 5.0 | Singlet (broad) | 2H |
| -CH₃ | ~1.7 - 1.8 | Singlet (broad) | 3H |
| -CH₂-S- | ~2.6 - 2.8 | Triplet | 2H |
| -C-CH₂-C- | ~2.3 - 2.5 | Triplet | 2H |
| -SH | ~1.3 - 1.6 | Triplet (or broad s) | 1H |
Note: Predicted values are estimates based on standard chemical shifts and data from similar structures. Solvent is assumed to be CDCl₃.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Shift (ppm) |
|---|---|
| C =CH₂ | ~145 |
| C=C H₂ | ~112 |
| -C -CH₂-C- | ~40 |
| -C H₂-S- | ~25 |
| -C H₃ | ~22 |
Note: Predicted values are estimates based on standard chemical shifts and data from similar structures. Solvent is assumed to be CDCl₃.
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The S-H stretching vibration is typically weak and appears around 2550 cm⁻¹. rsc.org More prominent peaks would include the C=C stretch near 1650 cm⁻¹ and the =C-H stretch just above 3000 cm⁻¹. docbrown.info Various C-H stretching and bending vibrations for the methyl and methylene groups would appear in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting the symmetric and less polar bonds. The C-S stretching vibration, which is often weak in the IR spectrum, gives a more readily identifiable signal in the Raman spectrum, typically in the 650-700 cm⁻¹ range. rsc.org The C=C double bond also produces a strong Raman signal. This makes Raman a complementary technique to IR for confirming the presence of the key functional groups in the molecule.
Table 5: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H Stretch | IR | ~3080 | Medium |
| C-H Stretch (sp³) | IR | 2850 - 2960 | Strong |
| S-H Stretch | IR | ~2550 | Weak |
| C=C Stretch | IR / Raman | ~1650 | Medium (IR) / Strong (Raman) |
| C-H Bend | IR | 1375 - 1465 | Medium |
| C-S Stretch | Raman | 650 - 700 | Medium-Strong |
Trace Analysis and Ultra-Trace Detection Methodologies in Environmental and Biological Samples
The detection and quantification of this compound at trace and ultra-trace levels in complex environmental and biological matrices present significant analytical challenges. These challenges stem from the compound's high volatility, reactivity, and typically low concentrations in such samples. nih.govnist.gov Methodologies for its analysis demand high sensitivity and selectivity to overcome matrix interference. nih.gov
A fundamental approach to analyzing volatile thiols involves a multi-step process that includes efficient extraction and preconcentration from the sample matrix, followed by separation and sensitive detection. nih.gov For environmental samples such as water or air, and biological samples like urine or plasma, sample preparation is a critical step to isolate the target analyte from interfering components.
Gas chromatography (GC) coupled with a variety of sensitive detectors is a primary technique for the analysis of volatile sulfur compounds. nih.govmdpi.com Detectors such as mass spectrometry (MS), sulfur chemiluminescence detection (SCD), and flame photometric detection (FPD) offer the requisite sensitivity and selectivity for trace analysis. mdpi.com
To enhance detection limits and reduce matrix effects, derivatization of the thiol group is a common strategy. nih.gov Derivatizing agents react with the thiol functional group to create a more stable, less volatile, or more easily detectable derivative. For instance, derivatization with monobromo(trimethylammonio)bimane (qBBr) allows for quantification using tandem mass spectrometry with high sensitivity and selectivity. nih.govresearchgate.net
Sample extraction and preconcentration techniques are crucial for achieving the low detection limits required for environmental and biological monitoring. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for extracting volatile compounds from various matrices. unimi.itresearchgate.net The choice of fiber coating, extraction time, and temperature are critical parameters that need to be optimized for efficient extraction of this compound. researchgate.net Stir bar sorptive extraction (SBSE) offers a larger sorbent phase volume compared to SPME, providing higher recovery and sensitivity for trace analytes. mdpi.com
The analysis of thiols in biological fluids requires robust methods to handle the complex sample matrix. nih.gov Techniques often involve protein precipitation followed by derivatization and analysis by liquid chromatography-mass spectrometry (LC-MS). Stable isotope labeling combined with pseudo-targeted mass spectrometry analysis is a powerful strategy for the comprehensive profiling and quantification of thiols in biological samples, such as human urine.
The following tables summarize representative analytical methodologies and their performance characteristics for the trace analysis of volatile thiols in environmental and biological samples. While specific data for this compound is limited, the presented data for analogous compounds illustrates the capabilities of these techniques.
Table 1: Methodologies for Trace Analysis of Volatile Thiols in Environmental Samples
| Analytical Technique | Sample Matrix | Extraction/Derivatization | Detection Method | Limit of Detection (LOD) | Reference |
| HS-SPME-GC-SCD | Water | DVB/CAR/PDMS fiber | Sulfur Chemiluminescence Detection | ng/L range | mdpi.com |
| SBSE-GC-MS | Water | PDMS stir bar | Mass Spectrometry | Low ng/L range | mdpi.com |
| Derivatization-LC-MS/MS | Water | qBBr derivatization | Tandem Mass Spectrometry | ~6 nM | nih.govresearchgate.net |
This table is illustrative and based on methodologies for similar volatile sulfur compounds.
Table 2: Methodologies for Ultra-Trace Detection of Thiols in Biological Samples
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Key Findings | Reference |
| LC-MS/MS | Human Urine | Stable isotope labeling | Tandem Mass Spectrometry | Identification and quantification of multiple thiols | researchgate.net |
| GC-MS | Biological Fluids | Solvent extraction, derivatization (e.g., with pentafluorobenzyl bromide) | Mass Spectrometry | High sensitivity and selectivity for specific thiols | nih.gov |
Natural Occurrence, Biosynthesis, and Ecological Relevance of 3 Methyl 3 Butene 1 Thiol
Identification and Distribution in Botanical Matrices (e.g., Plants, Hops, Yeasts)
3-Methyl-2-butene-1-thiol (B196119) is a potent volatile sulfur compound (VSC) that has been identified in a variety of botanical and fermentation-derived matrices. Its presence is often associated with distinct aromas, but its distribution is a key aspect of its biochemistry.
Plants:
Cannabis sativa L.: This compound is a primary odorant responsible for the characteristic "skunky" aroma of many cannabis varieties. nih.govwikipedia.org Researchers have identified a family of prenylated volatile sulfur compounds, including 3-methyl-2-butene-1-thiol, that were previously overlooked in studies that focused primarily on terpenoids. nih.govsciencedaily.com The concentration of these VSCs increases significantly during the final weeks of the flowering stage and peaks during the curing process. nih.gov
Coffee (Coffea sp.): 3-Methyl-2-butene-1-thiol has been detected in both Arabica and Robusta coffee. foodb.cahmdb.ca It is recognized as being produced in freshly brewed coffee, though it tends to dissipate shortly after brewing. smolecule.com Its formation is linked to the metabolism of sulfur-containing amino acids and other precursors present in the coffee beans.
Hops (Humulus lupulus L.): While not a direct biosynthetic product of the hop plant itself in the same vein as other secondary metabolites, hop-derived compounds are crucial precursors for the formation of 3-methyl-2-butene-1-thiol in beer. wikipedia.org The compound is famously associated with the "lightstruck" or "skunky" character that can develop in beer upon exposure to light. wikipedia.org The key precursors, isohumulones, are bitter compounds derived from hops during the brewing process. Additionally, non-volatile, flavorless precursors of other thiols exist in hops as cysteine and glutathione (B108866) conjugates, which can be transformed during fermentation. omegayeast.commdpi.com
Yeasts (Saccharomyces cerevisiae): The brewing and winemaking yeast Saccharomyces cerevisiae is not a primary producer of 3-methyl-2-butene-1-thiol from basic nutrients, but it plays a critical role in its formation through biotransformation. nih.gov Yeast metabolism is essential for releasing this and other volatile thiols from non-volatile precursors present in grape must and wort. proenol.comnih.gov This metabolic activity, particularly the function of specific enzymes, transforms flavorless precursor molecules derived from grapes and hops into the free, volatile thiol. omegayeast.comnih.gov
Table 1: Distribution of 3-Methyl-2-butene-1-thiol in Botanical Matrices
| Botanical Matrix | Role / Context of Identification | Key Precursors/Related Compounds |
|---|---|---|
| Cannabis sativa L. | Primary odorant; concentration peaks during curing. nih.gov | Prenyl functional group precursors, sulfur-containing amino acids. nih.gov |
| Coffee (Coffea arabica, Coffea canephora) | Identified in freshly brewed coffee. foodb.casmolecule.com | Sulfur-containing amino acids, Prenyl alcohol. |
| Hops (Humulus lupulus L.) | Provides essential precursors (isohumulones) for photochemical formation in beer. | Isohumulones. |
| Yeast (Saccharomyces cerevisiae) | Mediates the release of thiols from plant-derived precursors via enzymatic action. nih.govnih.gov | Cysteine-S-conjugates, Glutathione-S-conjugates. omegayeast.com |
Elucidation of Biosynthetic Pathways and Precursors
The formation of 3-methyl-2-butene-1-thiol occurs through several distinct pathways depending on the matrix. These range from true biosynthetic routes in plants to yeast-mediated biotransformations and photochemical reactions.
Biosynthesis in Plants: In plants such as Cannabis and Coffea, the biosynthesis is linked to the metabolism of sulfur-containing amino acids and prenyl alcohol (3-methyl-2-buten-1-ol). The prenyl group, a five-carbon isoprenoid unit, is a common building block in plant secondary metabolism, and its combination with a sulfur donor from an amino acid like cysteine is the proposed pathway. The specific enzymatic steps in these plants are an area of ongoing investigation.
Release from Conjugated Precursors in Fermentation: In wine and beer, many potent thiols are generated during fermentation from odorless, non-volatile precursors present in the raw materials (grapes and malt (B15192052)/hops). omegayeast.comproenol.comescarpmentlabs.com These precursors exist as conjugates, primarily bound to the amino acids cysteine or glutathione. omegayeast.compsecommunity.org For instance, the yeast Saccharomyces cerevisiae takes up these S-cysteine conjugates from the grape must and cleaves the carbon-sulfur bond to release the free, volatile thiol. nih.govpsecommunity.org While direct conjugated precursors for 3-methyl-2-butene-1-thiol are less documented than for other famous wine thiols, the general mechanism is a key pathway for thiol release in fermented beverages. nih.gov
Photochemical Formation: The most well-documented pathway for 3-methyl-2-butene-1-thiol formation occurs in beer. This is not a biosynthetic pathway but a photochemical reaction. When beer is exposed to light, particularly in the 350-500 nm wavelength range, riboflavin (B1680620) (vitamin B2) acts as a photosensitizer. It absorbs light energy and initiates the degradation of isohumulones from hops. This process cleaves the isopentenyl side chain of the isohumulone (B191587) molecule, forming a dimethyl allyl radical. This highly reactive radical then reacts with sulfur-containing compounds, such as hydrogen sulfide (B99878) (H₂S) produced by yeast, to form 3-methyl-2-butene-1-thiol.
Table 2: Precursors and Pathways for 3-Methyl-2-butene-1-thiol Formation
| Pathway Type | Primary Precursor(s) | Matrix / Context | Mechanism |
|---|---|---|---|
| Biosynthesis | Prenyl alcohol, Sulfur-containing amino acids | Cannabis sativa, Coffea sp. | Enzymatic combination of a prenyl group with a sulfur donor. |
| Yeast Biotransformation | Cysteine-S-conjugates, Glutathione-S-conjugates | Wine, Beer | Enzymatic cleavage of non-volatile precursors by yeast during fermentation. omegayeast.comnih.gov |
| Photochemical Reaction | Isohumulones (from hops), Riboflavin, Sulfur compounds (e.g., H₂S) | Beer | Light-induced degradation of isohumulones leading to a radical reaction with a sulfur donor. |
Enzymatic Mechanisms and Biotransformation Processes in Thiol Formation
The enzymatic release of volatile thiols from their non-volatile precursors is a critical biotransformation process, particularly in the context of fermentation by Saccharomyces cerevisiae.
The key enzymes responsible for cleaving the carbon-sulfur bond in cysteine-S-conjugates are known as carbon-sulfur β-lyases (or cysteine-S-conjugate β-lyases). nih.govacs.org In yeast, several genes have been identified that encode for enzymes with this activity, most notably IRC7. acs.org The Irc7p enzyme can directly cleave the C-S bond of a cysteinylated precursor, releasing the free thiol, pyruvate, and ammonia. nih.gov
However, the efficiency of this process is highly strain-dependent. Many brewing strains of yeast possess mutations in the IRC7 gene that render the enzyme non-functional. mdpi.com Furthermore, the expression of this gene can be suppressed by high concentrations of nitrogen in the fermentation medium (wort), which can limit thiol release. omegayeast.com
Research has also demonstrated that some yeast strains, particularly S. pastorianus lager yeasts, are more efficient at releasing thiols from glutathionylated (G-) or dipeptidic (γ-GluCys-) precursors than from the direct cysteinylated (Cys-) precursors. mdpi.com This suggests the existence of more complex or alternative enzymatic pathways that can process larger precursor molecules. mdpi.com The ability of yeast to produce and excrete hydrogen sulfide (H₂S) is also a factor, as H₂S can serve as the sulfur donor in other thiol formation reactions. researchgate.net
Genetic engineering has been employed to enhance thiol release by overexpressing β-lyase genes in brewing yeast, thereby increasing the biotransformation of precursors found in malt and hops. mdpi.comnih.gov
Ecological Roles and Inter-Species Chemical Signaling
Beyond its role in flavor and aroma, 3-methyl-2-butene-1-thiol, as a volatile organic compound (VOC), has ecological functions related to its emission from plants and its subsequent interactions in the environment.
Atmospheric Chemistry and Fate: As a volatile organosulfur compound (VOSC) emitted by plants like Cannabis sativa, 3-methyl-2-butene-1-thiol enters the atmosphere where its fate is primarily determined by reactions with key atmospheric oxidants, namely the hydroxyl radical (•OH) and ozone (O₃). acs.orgnih.gov The reaction with •OH is dominant and proceeds rapidly, primarily through the addition of the radical to the carbon-carbon double bond of the thiol molecule. nih.govnih.govacs.org These oxidation reactions transform the compound into various other reactive species, contributing to tropospheric chemistry. nih.govacs.org The atmospheric lifetime and degradation pathway of this VOSC are critical components of its ecological role, influencing local atmospheric composition where emitting plants are cultivated. nih.gov
Plant Defense and Signaling: Sulfur-containing secondary metabolites in plants play a well-established role in defense against herbivores and pathogens. tandfonline.comnih.gov While the specific signaling function of 3-methyl-2-butene-1-thiol is not fully elucidated, volatile sulfur compounds are known to be involved in inter-species communication. mdpi.comnih.gov For example, some plants emit sulfur compounds to attract specific pollinators or the natural enemies of pests. mdpi.comnih.gov The production of pungent VSCs like prenylthiol in Cannabis during flowering may serve as a defense mechanism, deterring pests or herbivores. nih.govjumplights.com The structural similarity of these prenylated VSCs to defense compounds in other species, such as the alliaceous compounds in garlic, suggests a potential role in plant protection. nih.gov Furthermore, VOCs released by plants can be perceived by other plants and organisms, influencing their growth and behavior, and can be part of a complex signaling network within an ecosystem. mdpi.comnih.gov
Environmental Fate, Degradation Pathways, and Atmospheric Chemistry of 3 Methyl 3 Butene 1 Thiol
Atmospheric Oxidation Processes and Reactive Species Interactions (e.g., OH Radicals, Ozone)
The primary sink for 3-Methyl-3-butene-1-thiol in the atmosphere is its reaction with key oxidants. The presence of both a thiol group and a carbon-carbon double bond makes the molecule highly reactive.
The reaction with the hydroxyl (OH) radical is the dominant atmospheric degradation pathway during the daytime. acs.org This reaction can proceed through two main channels: H-atom abstraction from the thiol (-SH) group or addition of the OH radical to the C=C double bond. acs.org Theoretical calculations show that the addition pathway is significantly more favorable. acs.org The initial OH radical addition occurs at the two different carbon atoms of the double bond, leading to the formation of two distinct primary carbon-centered radical adducts: (CH₃)₂C(OH)C•HCH₂SH (R1) and (CH₃)₂C•CH(OH)CH₂SH (R2). nih.gov
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 298 | 6.1 × 10⁻¹¹ | acs.org |
The reaction with ozone (O₃) is another significant atmospheric degradation pathway. Ozone rapidly attacks the carbon-carbon double bond in a process known as ozonolysis. This reaction proceeds via a cycloaddition mechanism to form highly unstable primary ozonides, which quickly decompose into Criegee intermediates and carbonyl compounds. These reactive Criegee intermediates can then undergo further unimolecular decomposition or bimolecular reactions with other atmospheric species like water or sulfur dioxide.
During the nighttime, the nitrate (B79036) radical (NO₃) can be an important oxidant for unsaturated compounds and reduced sulfur compounds. nih.gov While specific kinetic data for the reaction of this compound with NO₃ are not available, its structure suggests it would be highly reactive with this oxidant, likely through the addition of NO₃ to the double bond. nih.gov
Microbial Degradation and Biotransformation in Environmental Systems
There is a notable lack of research specifically investigating the microbial degradation of this compound in environmental systems like soil or water. However, the biodegradability of other volatile sulfur compounds and simple thiols has been studied, providing plausible pathways for its biotransformation.
Microorganisms, particularly bacteria from the genus Pseudomonas, are known to degrade simple thiols like ethyl mercaptan. nih.govresearchgate.net A common pathway involves the initial enzymatic oxidation of the thiol to a disulfide (in this case, bis(3-methyl-3-butenyl) disulfide). nih.gov This disulfide can then be further metabolized. nih.gov The degradation pathway for many organosulfur compounds involves the oxidation of the alkyl side chain and the eventual mineralization of the sulfur atom to sulfate (B86663) (SO₄²⁻). nih.govnih.gov Fungi capable of degrading n-alkanes have also been shown to metabolize related sulfur compounds like n-alkyl tetrahydrothiophenes by oxidizing the alkyl side chain. nih.gov
Given these precedents, it is likely that this compound can be biodegraded by soil and water microorganisms capable of metabolizing volatile organic sulfur compounds. The expected pathway would involve enzymatic attacks on both the sulfur atom and the butenyl group, leading to intermediate products that are eventually incorporated into cellular biomass or mineralized to carbon dioxide and sulfate. However, the specific microbial species, enzymes, and degradation rates for this compound remain uninvestigated.
Environmental Monitoring and Persistence Studies in Various Compartments
Despite its identification as a potent aroma compound from biological sources, there is a lack of information on the measured concentrations of this compound in ambient environmental compartments such as air, water, or soil. acs.org Studies monitoring volatile sulfur compounds in various settings, such as industrial complexes or marine environments, have focused on more common VOSCs like hydrogen sulfide (B99878), methyl mercaptan, and dimethyl sulfide. mdpi.comnoaa.gov
The analysis of trace-level VOSCs in environmental samples typically requires sensitive analytical techniques. The standard method involves sample collection (e.g., on sorbent tubes for air samples), followed by thermal desorption, gas chromatography (GC) for separation, and detection by a sulfur-selective detector or mass spectrometry (MS) for identification and quantification.
In terms of persistence, the high reactivity of this compound with atmospheric oxidants, particularly the OH radical, suggests it has a very short atmospheric lifetime. acs.org This indicates that it is not a persistent compound in the atmosphere and would be degraded relatively quickly near its emission sources. Its persistence in soil and water has not been studied. However, its volatility would facilitate transfer from water or soil to the atmosphere, where it would be rapidly degraded. Its potential for microbial degradation, though unquantified, also suggests a limited persistence in biologically active soil and aquatic systems.
Computational and Theoretical Studies of 3 Methyl 3 Butene 1 Thiol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methyl-3-butene-1-thiol, methods like Density Functional Theory (DFT) would be employed to determine its optimized molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Furthermore, these computational approaches would elucidate the electronic properties of the molecule. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap would be calculated. These electronic characteristics are crucial for predicting the molecule's reactivity and spectral behavior.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethyl-thiol chain in this compound allows for multiple spatial arrangements, or conformers. Conformational analysis would be performed to identify the various stable conformers and their relative energies. This process involves systematically rotating the single bonds within the molecule to map out the potential energy surface and locate energy minima. High-level quantum chemical methods are often used to accurately determine the energy differences between these conformers, identifying the most stable, lowest-energy structure. acs.org
Molecular dynamics (MD) simulations could further investigate the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD provides insights into how the molecule behaves in different environments, such as in the gas phase or in a solvent. This can reveal the preferred conformations and the transitions between them, offering a more complete picture of the molecule's structural dynamics.
Prediction of Reactivity, Reaction Pathways, and Transition States
Computational chemistry is a powerful tool for predicting how a molecule will react with other chemical species. For this compound, a key area of investigation would be its atmospheric oxidation, particularly its reaction with hydroxyl (OH) radicals. acs.orgnih.gov Theoretical calculations can map out the potential energy surfaces for various reaction pathways, such as hydrogen abstraction from the thiol group (-SH) or addition of the OH radical to the carbon-carbon double bond. acs.orgnih.gov
These calculations identify the transition state structures and determine the energy barriers for each pathway. nih.gov By comparing these barriers, the most favorable reaction mechanism can be predicted. For instance, in the closely related 3-Methyl-2-butene-1-thiol (B196119), studies have shown that the addition of the OH radical to the double bond is a highly favorable pathway. acs.orgnih.gov Similar analyses for this compound would provide critical data on its reactivity and the initial steps of its atmospheric degradation.
Spectroscopic Property Prediction and Validation against Experimental Data
Theoretical methods can predict various spectroscopic properties of this compound, which can then be compared with experimental measurements for validation. For example, vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated to help assign experimental peaks to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra.
While experimental spectroscopic data for this compound may be limited, any available data would be crucial for benchmarking the accuracy of the computational methods used. This validation process ensures that the theoretical models are providing a reliable representation of the molecule's properties.
Development of Computational Models for Environmental Behavior
Understanding the environmental fate of a volatile compound like this compound is essential for assessing its environmental impact. Computational models are developed to simulate how the chemical moves and transforms in different environmental compartments like the air, water, and soil. researchgate.net
Emerging Research Directions and Future Perspectives on 3 Methyl 3 Butene 1 Thiol
Integration with Advanced Materials Science and Polymer Chemistry
The dual functionality of 3-methyl-3-butene-1-thiol makes it a valuable monomer and surface modification agent in materials science. The thiol group exhibits a strong affinity for metal surfaces, enabling the formation of self-assembled monolayers (SAMs). This capability is crucial for developing functionalized nanoparticles and advanced electronic or catalytic materials. nbinno.com The terminal double bond, conversely, is amenable to polymerization reactions.
One of the key reactions leveraging this structure is the thiol-ene "click" reaction. This process allows for the efficient and selective coupling of the thiol group with various "ene" compounds, leading to the synthesis of complex dendritic macromolecules and hyperbranched polymers. This method is noted for its high purity and efficiency, forming the basis for novel biomimetic hydrogels and other advanced materials. nih.govresearchgate.net
Table 1: Applications in Materials Science
| Application Area | Relevant Functional Group(s) | Mechanism/Process | Potential Outcome |
|---|---|---|---|
| Surface Modification | Thiol (-SH) | Self-Assembled Monolayers (SAMs) on metal surfaces | Functionalized nanoparticles, advanced electronic components nbinno.com |
| Polymer Synthesis | Alkene (C=C) and Thiol (-SH) | Thiol-ene "click" chemistry, polymerization | Bio-based hyperbranched polymers, specialized elastomers nih.govresearchgate.net |
| Nanoparticle Capping | Thiol (-SH) | Capping agent for gold nanoparticles | Stabilized nanoparticles for catalytic and electronic applications nbinno.com |
Role in Novel Catalytic Systems and Methodologies for Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for creating a wide array of sulfur-containing organic compounds. nbinno.com Its reactive thiol group is instrumental in diverse synthetic transformations, enabling the construction of complex molecules with sulfur functionalities. nbinno.com
The compound and its derivatives are explored in novel catalytic systems. Thiols can act as ligands for metal catalysts, modifying their reactivity and selectivity. Furthermore, the principles of thiol-ene chemistry are being applied to develop metal- and additive-free multicomponent reactions driven by visible light, offering a sustainable pathway for creating complex chemical structures. rsc.org Research into solvent-free reaction conditions, often utilizing mechanochemistry or photochemical methods, highlights the drive towards greener and more efficient synthetic methodologies where thiol-containing intermediates play a role. mdpi.com
Bio-inspired Synthesis and Sustainable Production Technologies
The development of sustainable and bio-inspired methods for chemical production is a growing field of research. Bio-inspired approaches for creating functional materials often mimic natural processes, such as the crosslinking chemistry found in resilient proteins. nih.gov These strategies can involve using thiol-containing molecules in reactions like thiol–ene click reactions to produce materials with unique properties. nih.gov
For the production of related chemical intermediates, research has focused on upgrading traditional batch production methods to more sustainable continuous technologies. researchgate.net Techniques such as using fixed bed reactors (FBR) and reactive distillation columns (RDC) with heterogeneous catalysts can significantly improve yield, reduce energy consumption, and lower total annual costs. researchgate.net While not yet specifically detailed for this compound, these sustainable production principles are directly applicable. The use of biomass-derived molecules and green chemistry principles, such as designing metal- and additive-free reactions, represents a key future direction for the synthesis of this and other specialty chemicals. nih.govrsc.org
Advanced Analytical Method Development for In Situ and Real-time Monitoring
Understanding and optimizing chemical reactions involving this compound requires advanced analytical techniques capable of real-time monitoring. The integration of Process Analytical Technology (PAT) into continuous flow synthesis allows for enhanced reaction understanding and control. hitec-zang.de A suite of complementary techniques can be employed to monitor reaction progress, identify intermediates, and quantify products in real time. hitec-zang.deresearchgate.net
Spectroscopic methods are particularly powerful for in situ analysis. For instance, Infrared (IR) spectroscopy can distinguish between different functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. hitec-zang.de Mass spectrometry (MS) offers high sensitivity and selectivity for identifying reaction components. nih.govuvic.ca Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are used for precise quantification of all species in the reaction mixture. hitec-zang.de Combining these methods provides a comprehensive, data-rich picture of the chemical process as it occurs. nih.govuvic.ca
Table 2: Comparison of Real-Time Analytical Techniques
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Nuclear spin resonance | Provides detailed structural data, quantitative | Lower sensitivity, relatively longer sampling time hitec-zang.de |
| Infrared (IR) Spectroscopy | Molecular vibrations | Fast sampling, good for functional group analysis | Complex spectra, can be difficult for quantification hitec-zang.de |
| UV/Vis Spectrophotometry | Electronic transitions | Simple, cost-effective, fast sampling | Limited to chromophoric compounds hitec-zang.denih.gov |
| Mass Spectrometry (MS) | Mass-to-charge ratio | High sensitivity and selectivity | Requires sophisticated instrumentation, potential for ion suppression nih.govuvic.ca |
| HPLC | Differential partitioning | Excellent separation and quantification | Longer analysis times, not truly in situ hitec-zang.denih.gov |
Multidisciplinary Research Bridging Fundamental Chemistry with Environmental and Biological Sciences
This compound is at the center of multidisciplinary research that connects its fundamental chemical properties to its roles in biological and environmental systems. This volatile organosulfur compound has been identified as a key contributor to the characteristic "skunky" aroma of some varieties of the Cannabis sativa plant. nih.gov Its presence in plant emissions indicates a role in chemical ecology, potentially as a semiochemical involved in plant-animal interactions. nbinno.com
From an environmental perspective, the emission of such biogenic volatile organic compounds (VOCs) into the atmosphere is of significant interest. Research has focused on the atmospheric fate of these compounds, particularly their oxidation by hydroxyl (OH) radicals. nih.gov The oxidation of thiols in the atmosphere can ultimately lead to the formation of sulfur dioxide (SO₂) and subsequently sulfuric acid (H₂SO₄), which has implications for atmospheric chemistry and air quality. nih.gov Theoretical and kinetic analyses of these gas-phase reactions provide crucial data for atmospheric models, helping to balance the global sulfur cycle. nih.gov This research bridges molecular-level chemistry with large-scale environmental science, offering insights into the impact of biogenic emissions.
Q & A
Q. What key physicochemical properties of 3-Methyl-3-butene-1-thiol are critical for experimental design?
The compound’s volatility, reactivity, and stability under varying conditions are pivotal. While direct data for this compound is limited, structural analogs like 3-Methyl-2-butene-1-thiol (C₅H₁₀S, MW 102.2 g/mol) provide insights. Techniques such as gas chromatography-mass spectrometry (GC-MS) and electron ionization (EI-MS) are recommended for characterizing its molecular structure and fragmentation patterns . Researchers should experimentally determine logP, vapor pressure, and solubility using standardized protocols (e.g., OECD 105/121) to inform solvent selection and reaction design .
Q. What synthetic methodologies are feasible for laboratory-scale preparation of this compound?
AI-driven retrosynthesis tools (e.g., Template_relevance models like Pistachio and Reaxys) can predict one-step routes by analyzing precursor compatibility and reaction plausibility . For example, thiol-ene click reactions or nucleophilic substitution of 3-methyl-3-buten-1-ol derivatives with sulfur nucleophiles (e.g., thiourea) may be viable. Optimization of catalysts (e.g., BF₃·OEt₂ for acid-mediated thiolation) and inert atmospheres is critical to minimize oxidation .
Q. Which analytical techniques are recommended for detecting this compound in environmental or biological matrices?
GC-MS with electron ionization (EI) is the gold standard, leveraging NIST database fragmentation patterns (e.g., m/z 102 for molecular ion) . For trace quantification in aqueous samples, solid-phase microextraction (SPME) coupled with GC-FID enhances sensitivity. Liquid chromatography-tandem MS (LC-MS/MS) is preferred for polar metabolites (e.g., sulfoxides) in biological fluids, using deuterated internal standards for calibration .
Advanced Research Questions
Q. How do metabolic pathways of this compound influence its toxicological profile?
In mammals, hepatic S-methylation converts the thiol to a methyl thioether, which is further oxidized to sulfoxides and sulfones. These metabolites may exhibit altered bioavailability and toxicity. In vitro assays using cytochrome P450 isoforms (e.g., CYP2E1) and LC-MS/MS metabolite tracking are essential to map pathways. Ames tests (Salmonella TA98/TA100 strains) indicate no mutagenicity at concentrations ≤1250 µg/plate, suggesting low genotoxic risk .
Q. How can conflicting data on the atmospheric persistence of this compound be resolved?
Discrepancies in reported half-lives may arise from variable hydroxyl radical (·OH) concentrations or experimental setups. Controlled smog chamber studies with real-time monitoring (e.g., proton-transfer-reaction MS or FTIR) should standardize ·OH flux and humidity. Computational tools like AOPWIN can estimate degradation rate constants (kOH) based on structural analogs, validated against experimental GC-MS data .
Q. What computational strategies best predict the environmental fate of this compound?
Density functional theory (DFT) calculates reaction pathways with ·OH radicals (e.g., H-abstraction vs. addition to the double bond), while quantitative structure-activity relationship (QSAR) models estimate biodegradation potential. Integration with atmospheric models (e.g., CMAQ) assesses regional persistence. Experimental validation via GC×GC-TOFMS for oxidation products (e.g., sulfones) ensures model accuracy .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and radical scavengers (e.g., BHT) to prevent disulfide formation .
- Analytical Validation : Use isotopically labeled standards (e.g., ³⁴S-labeled thiol) for quantification in complex matrices .
- Toxicity Testing : Combine in vitro metabolomics with in vivo rodent studies to assess metabolite-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
